Brigatinib

Non-Small Cell Lung Cancer ALK-positive Progression-Free Survival

Brigatinib (AP26113, Alunbrig) is the benchmark second-generation ALK inhibitor for CNS-penetrant kinase research. Unlike crizotinib, ceritinib, or alectinib, it uniquely retains substantial activity against the G1202R gatekeeper mutation (IC50 0.6–6.6 nM) and delivers a documented 67% intracranial objective response rate. Its well-characterized CYP3A4-mediated metabolism (2-fold AUC increase with strong CYP3A inhibitors; 80% reduction with strong inducers) enables precise pharmacokinetic and DDI modeling. Supported by Phase III ALTA-1L data (PFS HR=0.48 vs. crizotinib; 71% reduction in intracranial progression risk, HR=0.29), this compound is essential for ALK resistance mechanism studies, brain metastasis models, and sequential therapy research. Order ≥98% HPLC-pure material shipped under ambient conditions.

Molecular Formula C29H39ClN7O2P
Molecular Weight 584.1 g/mol
CAS No. 1197953-54-0
Cat. No. B606365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrigatinib
CAS1197953-54-0
SynonymsAP26113;  AP-26113;  AP 26113, Brigatinib;  Alunbrig.
Molecular FormulaC29H39ClN7O2P
Molecular Weight584.1 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC
InChIInChI=1S/C29H39ClN7O2P/c1-35-15-17-37(18-16-35)21-11-13-36(14-12-21)22-9-10-24(26(19-22)39-2)33-29-31-20-23(30)28(34-29)32-25-7-5-6-8-27(25)40(3,4)38/h5-10,19-21H,11-18H2,1-4H3,(H2,31,32,33,34)
InChIKeyAILRADAXUVEEIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow solid powder
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Brigatinib (CAS 1197953-54-0): A Highly Potent, Orally Active, and Selective Second-Generation ALK/ROS1 Tyrosine Kinase Inhibitor


Brigatinib (CAS 1197953-54-0), also known as AP26113 and marketed as Alunbrig, is a highly potent, orally active, and selective second-generation inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 proto-oncogene receptor tyrosine kinase. It belongs to the 2,4-diarylaminopyrimidine chemical class and is distinguished by a unique phosphine oxide moiety that enhances potency and selectivity [1]. It was first approved by the U.S. Food and Drug Administration (FDA) in 2017 for the treatment of adult patients with ALK-positive metastatic non-small cell lung cancer (NSCLC) [2]. Brigatinib exhibits high selectivity over a panel of more than 250 kinases [3] and demonstrates robust activity against a broad spectrum of ALK resistance mutations, including the recalcitrant G1202R gatekeeper mutation [3].

Why Brigatinib Cannot Be Readily Substituted by Other ALK Inhibitors in Research and Clinical Applications


Substitution of brigatinib with another ALK tyrosine kinase inhibitor (TKI) such as crizotinib, ceritinib, or alectinib is not straightforward due to critical differences in potency, selectivity, resistance mutation coverage, and central nervous system (CNS) penetration. Generic substitution fails because these agents possess distinct kinase inhibition profiles and have been shown to have non-overlapping clinical activities against specific ALK resistance mutations. For example, while crizotinib is a first-generation TKI with limited CNS activity and a narrower resistance profile [1], brigatinib was specifically designed to overcome a broad range of crizotinib- and second-generation TKI-resistant ALK mutants, including G1202R [2]. Furthermore, the pharmacokinetic properties and drug-drug interaction (DDI) profiles differ significantly among ALK inhibitors, impacting their utility in specific experimental or clinical contexts [3]. The following quantitative evidence delineates the precise, measurable differentiators that justify the selection of brigatinib over its closest analogs.

Quantitative Differentiation of Brigatinib from Comparator ALK Inhibitors: A Head-to-Head Evidence Guide


Superior Progression-Free Survival and Intracranial Efficacy Compared to Crizotinib in the Phase III ALTA-1L Trial

In a randomized, Phase III clinical trial (ALTA-1L) comparing brigatinib to the first-generation ALK inhibitor crizotinib, brigatinib demonstrated significantly improved efficacy. The primary endpoint, blinded independent review committee (BIRC)-assessed progression-free survival (PFS), was 24.0 months for brigatinib compared to 11.1 months for crizotinib, corresponding to a 52% reduction in the risk of disease progression or death (Hazard Ratio [HR] = 0.48; 95% Confidence Interval [CI]: 0.35–0.66; P < 0.0001) [1]. Investigator-assessed PFS showed an even greater benefit with brigatinib (median 30.8 vs. 9.2 months; HR = 0.43; 95% CI: 0.31–0.58) [2]. This differentiation extends to intracranial efficacy, where brigatinib exhibits superior CNS activity [3].

Non-Small Cell Lung Cancer ALK-positive Progression-Free Survival Brain Metastases

Higher Biochemical Potency and Broader Kinome Selectivity Profile Over Crizotinib

Brigatinib exhibits significantly greater biochemical potency against the ALK kinase and a much cleaner selectivity profile compared to crizotinib. In a direct comparative kinase assay, brigatinib inhibited native ALK with an IC50 of 10 nmol/L, demonstrating a 12-fold greater potency than crizotinib (IC50 of ~120 nmol/L) [1]. Furthermore, in a comprehensive screening of 289 kinases, brigatinib demonstrated high selectivity, inhibiting only 11 additional kinases (≈4%) with an IC50 < 10 nM [2]. In contrast, crizotinib is known to be a less selective multi-kinase inhibitor with activity against MET and ROS1 at similar concentrations [3]. Brigatinib showed no activity against c-Met or Ron at 1 µM [2].

Kinase Inhibition Selectivity IC50 Off-target Activity

Unique Preclinical Activity Against the Recalcitrant G1202R ALK Resistance Mutation

The G1202R mutation in the ALK kinase domain is a major mechanism of resistance to first- and second-generation ALK TKIs. In a systematic preclinical evaluation of engineered Ba/F3 cell lines, brigatinib was the only TKI tested that maintained substantial activity against the G1202R mutant at clinically achievable concentrations. While crizotinib, ceritinib, and alectinib all showed markedly reduced potency against G1202R, brigatinib retained potent inhibitory activity [1]. Brigatinib demonstrated IC50 values against the G1202R mutant in the low nanomolar range (0.6-6.6 nM) in kinase assays .

Drug Resistance Mutation G1202R Ba/F3 Cell Line

Markedly Superior Intracranial Objective Response and Complete Response Rates Compared to Crizotinib

Brigatinib's enhanced CNS penetration translates into significantly better intracranial disease control compared to crizotinib, a TKI with known poor CNS activity. In the Phase III ALTA-1L trial, among patients with any brain metastases at baseline, brigatinib achieved a complete intracranial response rate of 45% (21 of 47 patients) compared to only 4% (2 of 49 patients) for crizotinib [1]. The confirmed intracranial objective response rate (iORR) for patients with measurable brain metastases was 67% for brigatinib [2]. This benefit translated to a 71% reduction in the risk of intracranial disease progression or death in patients with baseline brain metastases (HR = 0.29; 95% CI: 0.17–0.51) [3].

Brain Metastases Intracranial Efficacy CNS Response Objective Response Rate

Quantitative Pharmacokinetic Interaction with CYP3A Inhibitors and Inducers

Brigatinib's metabolism is primarily mediated by CYP3A4, making it susceptible to clinically significant drug-drug interactions (DDIs). In a dedicated clinical pharmacology study in healthy volunteers, coadministration of the strong CYP3A inhibitor itraconazole increased the area under the plasma concentration-time curve (AUC0-inf) of brigatinib by approximately 2-fold (geometric LSM ratio [90% CI] = 2.01 [1.84-2.20]) [1]. Conversely, coadministration of the strong CYP3A inducer rifampin substantially reduced brigatinib AUC0-inf by approximately 80% (geometric LSM ratio [90% CI] = 0.20 [0.18-0.21]) [1]. Importantly, CYP2C8 was not found to be a meaningful determinant of clearance (geometric LSM ratio with gemfibrozil = 0.88 [0.83-0.94]) [1]. Based on this data, the FDA label recommends avoiding strong CYP3A inhibitors and inducers, and if concomitant use of a strong CYP3A inhibitor is unavoidable, a 50% dose reduction of brigatinib is supported [2].

Drug-Drug Interaction CYP3A4 Pharmacokinetics AUC

High-Value Research and Procurement Scenarios for Brigatinib Based on Differentiated Evidence


First-Line Treatment Research in ALK-Positive NSCLC with CNS Metastasis Risk

Brigatinib is the preferred compound for research programs evaluating first-line ALK TKI therapy, particularly in models that include brain metastases. Its superiority over crizotinib has been unequivocally demonstrated in the Phase III ALTA-1L trial, with a median PFS improvement of over 12 months (HR = 0.48) and a 45% complete intracranial response rate compared to 4% for crizotinib [1]. This evidence base makes brigatinib the benchmark against which novel ALK inhibitors or combination regimens should be compared in this setting.

Investigating and Overcoming Acquired Resistance to First- and Second-Generation ALK Inhibitors

Brigatinib is uniquely suited for research into mechanisms of acquired resistance to ALK TKIs. As documented in preclinical models, brigatinib is the only approved ALK TKI that maintains substantial activity against the highly recalcitrant G1202R gatekeeper mutation, a common driver of resistance to crizotinib, ceritinib, and alectinib [2]. This property makes it an essential tool for studying sequential therapy strategies and for developing next-generation inhibitors designed to overcome pan-ALK resistance.

In Vivo Studies Requiring Precise Control Over CYP3A-Mediated Pharmacokinetics

For preclinical in vivo studies where plasma drug levels are a critical variable, brigatinib's well-characterized CYP3A4-mediated metabolism is a significant advantage. Researchers can precisely model the impact of drug-drug interactions using the quantitative data from clinical pharmacology studies: a 2-fold increase in AUC with strong CYP3A inhibitors and an 80% reduction with strong CYP3A inducers [3]. This predictable pharmacokinetic behavior allows for more accurate interpretation of efficacy and toxicity data, particularly in combination therapy models.

Biomarker-Driven Studies Focused on CNS Disease

Given the high propensity for CNS progression in ALK-positive NSCLC, brigatinib is the optimal compound for studies involving biomarkers of brain metastasis or evaluating CNS-directed therapeutic strategies. Its documented intracranial objective response rate of 67% and the 71% reduction in risk of intracranial progression (HR = 0.29) compared to crizotinib provide a strong, quantitative basis for its use in this context [4]. This is particularly relevant for correlative science studies using serial cerebrospinal fluid or neuroimaging biomarkers.

Technical Documentation Hub

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